3-Chloro-1,4-dihydro-2,6-naphthyridine

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

3-Chloro-1,4-dihydro-2,6-naphthyridine (CAS 61984-92-7) belongs to the 2,6-naphthyridine class of heterocyclic compounds, which are characterized by a fused bicyclic system of two pyridine rings with nitrogen atoms at positions 2 and This core scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS effects. The compound features a partially saturated 1,4-dihydro ring, which distinguishes it from fully aromatic naphthyridine analogs and introduces unique reactivity and conformational properties.

Molecular Formula C8H7ClN2
Molecular Weight 166.61 g/mol
CAS No. 61984-92-7
Cat. No. B14558579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,4-dihydro-2,6-naphthyridine
CAS61984-92-7
Molecular FormulaC8H7ClN2
Molecular Weight166.61 g/mol
Structural Identifiers
SMILESC1C2=C(CN=C1Cl)C=CN=C2
InChIInChI=1S/C8H7ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h1-2,4H,3,5H2
InChIKeyRWNSPXYGGVYDFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,4-dihydro-2,6-naphthyridine (CAS 61984-92-7): A Versatile 2,6-Naphthyridine Building Block for Drug Discovery and Chemical Synthesis


3-Chloro-1,4-dihydro-2,6-naphthyridine (CAS 61984-92-7) belongs to the 2,6-naphthyridine class of heterocyclic compounds, which are characterized by a fused bicyclic system of two pyridine rings with nitrogen atoms at positions 2 and 6. This core scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and CNS effects [1]. The compound features a partially saturated 1,4-dihydro ring, which distinguishes it from fully aromatic naphthyridine analogs and introduces unique reactivity and conformational properties. The presence of the chloro substituent at the 3-position provides a key synthetic handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions, making it a valuable intermediate for generating diverse libraries of bioactive molecules [2].

Why 3-Chloro-1,4-dihydro-2,6-naphthyridine Cannot Be Simply Replaced by Other Naphthyridine Isomers or Halogenated Analogs


The specific arrangement of nitrogen atoms and the 1,4-dihydro saturation state in 3-Chloro-1,4-dihydro-2,6-naphthyridine confer distinct electronic, steric, and conformational properties that directly influence biological target engagement and synthetic utility. Simple substitution with other naphthyridine isomers (e.g., 1,5-, 1,6-, or 1,8-naphthyridines) alters the spatial orientation of hydrogen bond donors/acceptors and π-stacking interactions, which can drastically reduce potency or abolish selectivity for a given target [1]. Similarly, replacing the 3-chloro group with other halogens (e.g., bromo or fluoro) or omitting the 1,4-dihydro saturation modifies reactivity in cross-coupling reactions and can lead to different metabolic stability or off-target profiles in biological systems [2]. Therefore, empirical substitution without direct comparative data risks project failure and wasted resources; the quantitative evidence below underscores the necessity of using this specific compound for certain research applications.

Quantitative Differentiation Evidence for 3-Chloro-1,4-dihydro-2,6-naphthyridine Against Closest Analogs


Superior Acetylcholinesterase Inhibition by 1,4-Dihydro-2,6-naphthyridine Derivatives Compared to Aromatic Analogs

The 1,4-dihydro-2,6-naphthyridine scaffold, which includes 3-Chloro-1,4-dihydro-2,6-naphthyridine as a key synthetic precursor, demonstrates significantly enhanced acetylcholinesterase (AChE) inhibitory activity relative to fully aromatic naphthyridine analogs. Patent data disclose that certain 1,4-dihydro-2,6-naphthyridine derivatives exhibit AChE inhibition with IC50 values in the low micromolar range, whereas corresponding aromatic 2,6-naphthyridine derivatives lacking the 1,4-dihydro saturation show substantially reduced or negligible activity [1]. This difference is attributed to the increased conformational flexibility and altered electron density of the partially saturated ring, which allows for more optimal interactions within the AChE active site [1].

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Dual AChE Inhibition and Calcium Channel Blockade: A Unique Pharmacological Profile of 1,4-Dihydro-2,6-naphthyridines

Unlike other naphthyridine isomers or simple AChE inhibitors, 1,4-dihydro-2,6-naphthyridine derivatives, for which 3-Chloro-1,4-dihydro-2,6-naphthyridine is a synthetic building block, possess a dual mechanism of action: they inhibit acetylcholinesterase and simultaneously block extracellular calcium influx via voltage-gated calcium channels [1]. This dual activity is not observed with 1,5-, 1,6-, or 1,8-naphthyridine derivatives, which typically exhibit only single-target activity or different selectivity profiles [2]. The combination of AChE inhibition and calcium channel blockade is particularly attractive for neurodegenerative diseases where both cholinergic dysfunction and calcium dysregulation are implicated [1].

Multifunctional ligands Neuroprotection Alzheimer's disease

Enhanced Reactivity in Cross-Coupling Reactions: 3-Chloro vs. 3-Bromo-2,6-naphthyridine

The 3-chloro substituent in 3-Chloro-1,4-dihydro-2,6-naphthyridine offers a favorable balance of reactivity and stability in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-bromo analog. While bromoarenes are generally more reactive, they are also more prone to unwanted side reactions (e.g., dehalogenation, homocoupling) and may exhibit lower thermal stability. The chloro derivative provides sufficient reactivity for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings under optimized conditions, while offering greater robustness in multi-step synthetic sequences [1]. Furthermore, the 1,4-dihydro saturation enhances the nucleophilicity of the adjacent positions, facilitating regioselective functionalization that is not possible with fully aromatic naphthyridines [2].

Synthetic chemistry Cross-coupling Building block

Optimal Application Scenarios for 3-Chloro-1,4-dihydro-2,6-naphthyridine Based on Quantitative Evidence


Synthesis of Potent and Selective Acetylcholinesterase Inhibitors for Alzheimer's Disease Research

3-Chloro-1,4-dihydro-2,6-naphthyridine serves as an ideal starting material for the synthesis of novel AChE inhibitors with improved potency over aromatic analogs. The 1,4-dihydro scaffold confers low micromolar IC50 values in AChE enzymatic assays, a significant enhancement compared to fully aromatic 2,6-naphthyridines which show negligible activity [1]. Researchers can exploit the 3-chloro handle to introduce diverse aryl/heteroaryl groups via cross-coupling, rapidly generating SAR data for CNS drug discovery programs [2].

Development of Multifunctional Neuroprotective Agents with Dual AChE Inhibition and Calcium Channel Blockade

For projects targeting multifactorial neurodegenerative diseases, 3-Chloro-1,4-dihydro-2,6-naphthyridine enables the construction of dual-mechanism ligands. The 1,4-dihydro-2,6-naphthyridine core uniquely supports both AChE inhibition and voltage-gated calcium channel blockade, a profile not observed with other naphthyridine isomers [1][3]. This dual activity can be leveraged to design single-molecule therapeutics that address both cholinergic deficits and calcium dyshomeostasis in Alzheimer's disease and other CNS disorders [1].

Robust Building Block for Parallel Synthesis and Library Generation in Medicinal Chemistry

The favorable balance of reactivity and stability of the 3-chloro group makes this compound a reliable building block for high-throughput parallel synthesis. Compared to the 3-bromo analog, the chloro derivative offers sufficient reactivity for diverse cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) while minimizing side reactions and decomposition during storage and handling [2]. This robustness is critical for automated library synthesis where consistent performance and high purity of intermediates are paramount [2].

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